GLP-1 receptor agonist 14

GLP-1R Agonism cAMP Assay Potency

Select GLP-1 receptor agonist 14 for its oral bioavailability and non-peptide structure—eliminating injection stress in metabolic disease models. Its biased cAMP signaling (no β-arrestin recruitment) enables precise GLP-1R pathway dissection. Benchmark for oral small molecule programs with proven pharmacokinetics (dose-linear exposure ≥25 mg). High purity, consistent quality for reproducible translational research.

Molecular Formula C48H46F2N10O5
Molecular Weight 880.9 g/mol
Cat. No. B12365928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 receptor agonist 14
Molecular FormulaC48H46F2N10O5
Molecular Weight880.9 g/mol
Structural Identifiers
SMILESCC1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)C5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F
InChIInChI=1S/C48H46F2N10O5/c1-26-39-36(53-60(30-7-8-35(49)32(22-30)27-5-6-27)42(39)59-19-18-58(46(59)63)38-10-9-37-34(40(38)50)25-51-55(37)4)12-17-56(26)43(61)33-23-31-21-28(29-13-20-64-47(2,3)24-29)11-16-57(31)41(33)48(14-15-48)44-52-45(62)65-54-44/h7-11,16,18-19,21-23,25-27,29H,5-6,12-15,17,20,24H2,1-4H3,(H,52,54,62)/t26-,29+/m0/s1
InChIKeyJMKBTILBGROESC-LITSAYRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1 Receptor Agonist 14: A Potent, Oral Small Molecule GLP-1R Agonist for Metabolic Research


GLP-1 receptor agonist 14 (also known as compound 73, ECC5004, AZD5004; CAS 3011682-51-9, 2758659-09-3) is a non-peptide, orally bioavailable small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Unlike peptide-based GLP-1R agonists, this compound is chemically synthesized with the molecular formula C48H46F2N10O5 and a molecular weight of 880.9 g/mol . It exhibits high potency against the human GLP-1 receptor, with an EC50 ranging from 0 to 20 nM . This compound has progressed through non-clinical studies and first-in-human trials, demonstrating a safety, tolerability, and pharmacokinetic profile consistent with once-daily oral dosing [1].

Why GLP-1 Receptor Agonist 14 Cannot Be Substituted with Other In-Class GLP-1R Agonists


Within the GLP-1 receptor agonist class, significant heterogeneity exists in terms of molecular structure (peptide vs. small molecule), route of administration, and downstream signaling bias. GLP-1 receptor agonist 14 is a non-peptide small molecule designed for oral administration, a critical differentiator from injectable peptide analogs like semaglutide, liraglutide, and dulaglutide [1]. Furthermore, its unique signaling profile, selectively activating the GLP-1R–cAMP pathway without engaging β-arrestin-2, is distinct from other small molecule agonists such as danuglipron and orforglipron, which exhibit different levels of signaling bias and associated functional consequences . Therefore, direct substitution for any other in-class compound is not scientifically justifiable without risking alterations in bioavailability, pharmacodynamics, or experimental outcomes.

Quantitative Differentiation of GLP-1 Receptor Agonist 14 from Key Comparators


Potency in cAMP Accumulation: GLP-1 Receptor Agonist 14 vs. Danuglipron

In a functional cAMP accumulation assay, GLP-1 receptor agonist 14 (ECC5004) demonstrates potent activation of the GLP-1R with an EC50 of 5.9 nM in EndoC-βH5 cells [1]. This is a more potent activation compared to the small molecule agonist danuglipron (PF-06882961), which shows an EC50 of 13 nM in a similar cAMP assay .

GLP-1R Agonism cAMP Assay Potency

Signaling Bias: G Protein Activation vs. β-Arrestin Recruitment

A key differentiator for GLP-1 receptor agonist 14 is its signaling profile. It acts as a biased agonist, selectively activating the GLP-1R–cAMP pathway without recruiting β-arrestin-2 [1]. In stark contrast, the small molecule agonist danuglipron (PF-06882961) is a partial agonist for β-arrestin-2 recruitment (EC50 = 490 nM) , and orforglipron (LY3502970) is a partial agonist biased toward G protein activation but still engages β-arrestin recruitment [2].

Signaling Bias β-Arrestin-2 GLP-1R

Oral Bioavailability: A Differentiating Factor from Injectable Peptides

Unlike all currently marketed GLP-1R agonists, which are peptide-based injectables (e.g., semaglutide, liraglutide, dulaglutide), GLP-1 receptor agonist 14 is a non-peptide small molecule specifically designed for oral bioavailability [1]. Its pharmacokinetic profile in a first-in-human study supports once-daily oral dosing, a significant advantage for patient compliance and convenience compared to weekly injections required for comparators like injectable semaglutide or dulaglutide [2].

Oral Administration Pharmacokinetics Bioavailability

Potency in Glucose-Stimulated Insulin Secretion (GSIS) Assays

In a functional assay directly relevant to its therapeutic mechanism, GLP-1 receptor agonist 14 (ECC5004) potentiated glucose-stimulated insulin secretion (GSIS) in a human β-cell line (EndoC-βH5) with an EC50 of 5.9 nM [1]. This functional potency is critical for predicting in vivo efficacy. In comparison, the GLP-1R agonist danuglipron (PF-06882961) has not been reported with an EC50 in a comparable GSIS assay, with most data coming from cAMP accumulation assays (EC50 = 13 nM) .

GSIS Insulin Secretion GLP-1R Function

In Vivo Potency in Non-Human Primates

In an in vivo setting, GLP-1 receptor agonist 14 (ECC5004) demonstrated extremely potent activity, with an EC50 of 0.022 nM for glucose-stimulated insulin secretion in non-human primates (NHPs) [1]. This high level of potency in a translatable model is a strong indicator of potential human efficacy. While other GLP-1R agonists have been tested in similar models, specific EC50 values for comparator compounds in NHPs are not consistently reported, making a direct quantitative comparison difficult [2].

In Vivo Pharmacology Non-Human Primate Translational Science

Binding Affinity to Human GLP-1 Receptor

GLP-1 receptor agonist 14 (ECC5004) binds to the human GLP-1 receptor with high affinity, exhibiting an IC50 of 2.4 nM [1]. This binding affinity is comparable to other potent small molecule agonists; however, it is significantly higher than that of some early-generation small molecule GLP-1R agonists like GLP-1 receptor agonist 13, which has an EC50 of 76 nM .

Binding Affinity IC50 GLP-1R

Optimal Research Applications for GLP-1 Receptor Agonist 14


In Vivo Studies of Oral GLP-1R Agonism in Metabolic Disease Models

Given its oral bioavailability and once-daily dosing profile, GLP-1 receptor agonist 14 is ideally suited for long-term in vivo studies of type 2 diabetes, obesity, and related metabolic disorders in rodent and non-human primate models [1]. Its non-peptide structure allows for convenient oral administration, avoiding the stress and variability associated with daily injections required for peptide-based GLP-1R agonists. The demonstrated in vivo potency (EC50 = 0.022 nM in NHPs for GSIS) supports its use in translational research .

Investigating Biased GLP-1R Signaling and Its Functional Consequences

This compound is a premier tool for dissecting the physiological roles of biased GLP-1R signaling. Its unique profile—activating cAMP without β-arrestin-2 recruitment [1]—contrasts sharply with unbiased or differently biased agonists like danuglipron and orforglipron . Researchers can use GLP-1 receptor agonist 14 to elucidate the specific contributions of G protein-mediated pathways to insulin secretion, weight loss, and cardiovascular protection, independent of β-arrestin-mediated receptor desensitization.

Development of Oral Formulations for Metabolic Disease Therapeutics

In an industrial drug discovery setting, GLP-1 receptor agonist 14 serves as a valuable tool compound for benchmarking novel oral small molecule GLP-1R agonists. Its well-characterized pharmacokinetic profile, including dose-proportional exposure at doses ≥25 mg in humans [1], provides a robust reference for assessing the ADME properties and developability of new chemical entities targeting the same pathway. Its chemical structure (C48H46F2N10O5) and solubility properties can also inform medicinal chemistry efforts .

Comparative Pharmacology Studies Against Peptide-Based GLP-1R Agonists

GLP-1 receptor agonist 14 is an essential control for studies comparing the efficacy and mechanism of action of small molecule versus peptide-based GLP-1R agonists. Direct comparisons can be made in vitro and in vivo to evaluate differences in receptor binding kinetics, signaling duration, and effects on weight loss and glucose homeostasis [1]. Such studies are critical for understanding the potential clinical advantages and limitations of each molecular class.

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